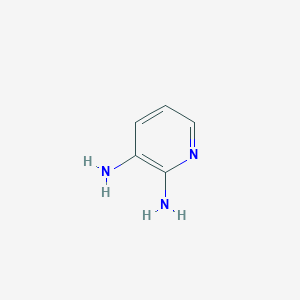

2,3-Diaminopyridine

説明

Structure

3D Structure

特性

IUPAC Name |

pyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-4-2-1-3-8-5(4)7/h1-3H,6H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYXNRREDYWPLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051493 | |

| Record name | 2,3-Diaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-58-4 | |

| Record name | 2,3-Diaminopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diaminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Diaminopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Diaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,3-diyldiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-PYRIDINEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBX394737H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2,3-Diaminopyridine: History, Core Methodologies, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diaminopyridine is a pivotal building block in medicinal chemistry and materials science, serving as a precursor for a wide array of heterocyclic compounds, including imidazopyridines and organometallic complexes. Its unique structural motif, featuring two adjacent amino groups on a pyridine (B92270) ring, imparts valuable properties for the synthesis of biologically active molecules and functional materials. This in-depth technical guide provides a comprehensive overview of the historical evolution and current methodologies for the synthesis of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key synthetic pathways.

Historical Perspective and Evolution of Synthetic Routes

The synthesis of this compound has evolved significantly since its early preparations. Initial methods were often laborious, providing low overall yields. Over the years, research has focused on developing more efficient, scalable, and cost-effective synthetic strategies. Key historical approaches include the multi-step synthesis from readily available 2-aminopyridine (B139424), the reduction of nitropyridine derivatives, and the amination of halopyridines.

Core Synthetic Methodologies

Several distinct synthetic routes to this compound have been established, each with its own advantages and limitations. The most prominent methods are detailed below.

Multi-step Synthesis from 2-Aminopyridine

A well-documented and reliable method for preparing this compound starts from the inexpensive and commercially available 2-aminopyridine. This multi-step process involves bromination, nitration, reduction of the nitro group, and subsequent catalytic hydrogenation to remove the bromo substituent. While this route is lengthy, it provides a dependable pathway to the target molecule.[1][2]

Key Steps:

-

Bromination: 2-Aminopyridine is brominated to yield 2-amino-5-bromopyridine (B118841).

-

Nitration: The resulting 2-amino-5-bromopyridine is nitrated to form 2-amino-5-bromo-3-nitropyridine (B172296).

-

Reduction of Nitro Group: The nitro group of 2-amino-5-bromo-3-nitropyridine is reduced to an amino group, yielding 2,3-diamino-5-bromopyridine (B182523).

-

Debromination: The bromo substituent is removed via catalytic hydrogenation to afford the final product, this compound.

Experimental Protocol: Synthesis of this compound from 2-Aminopyridine [1]

-

Step A: 2-Amino-5-bromopyridine

-

In a 2-liter three-necked flask equipped with a stirrer, dropping funnel, and condenser, a solution of 282 g (3.0 moles) of 2-aminopyridine in 500 ml of acetic acid is prepared.

-

The solution is cooled to below 20°C in an ice bath.

-

A solution of 480 g (154 ml, 3.0 moles) of bromine in 300 ml of acetic acid is added dropwise with vigorous stirring over 1 hour. The temperature is initially maintained below 20°C and then allowed to rise to 50°C.

-

After the addition is complete, the mixture is stirred for 1 hour and then diluted with 750 ml of water.

-

The solution is neutralized with 1.2 liters of 40% sodium hydroxide (B78521) solution with cooling and stirring.

-

The precipitated product is collected by filtration, washed with water until the washings are free of ionic bromide, and dried at 110°C.

-

The crude product is washed with hot petroleum ether (b.p. 60–80°) to remove 2-amino-3,5-dibromopyridine.

-

Yield: 320–347 g (62–67%) of 2-amino-5-bromopyridine, m.p. 132–135°C.

-

-

Step B: 2-Amino-5-bromo-3-nitropyridine

-

A 1-liter three-necked flask is charged with 500 ml of sulfuric acid (sp. gr. 1.84) and cooled in an ice bath.

-

86.5 g (0.5 mole) of 2-amino-5-bromopyridine is added at a rate that keeps the temperature below 5°C.

-

26 ml (39 g, 0.57 mole) of 95% nitric acid is added dropwise with stirring at 0°C.

-

The mixture is stirred at 0°C for 1 hour, at room temperature for 1 hour, and at 50–60°C for 1 hour.

-

The reaction mixture is cooled and poured onto 5 liters of ice, then neutralized with 1350 ml of 40% sodium hydroxide solution.

-

The precipitated product is collected by filtration, washed with water, and dried.

-

Yield: 85–93 g (78–85%) of 2-amino-5-bromo-3-nitropyridine, m.p. 204–208°C.

-

-

Step C: 2,3-Diamino-5-bromopyridine

-

A 100-ml flask with a reflux condenser is charged with 10.9 g (0.05 mole) of 2-amino-5-bromo-3-nitropyridine, 30 g of reduced iron, 40 ml of 95% ethanol, 10 ml of water, and 0.5 ml of concentrated hydrochloric acid.

-

The mixture is heated on a steam bath for 1 hour.

-

The iron is removed by filtration and washed with hot 95% ethanol.

-

The filtrate and washings are evaporated to dryness.

-

The residue is recrystallized from 50 ml of water.

-

Yield: 74.8–84.7% of 2,3-diamino-5-bromopyridine.[1]

-

-

Step D: this compound

-

In a catalytic hydrogenation apparatus, 56.4 g (0.3 mole) of 2,3-diamino-5-bromopyridine is suspended in 300 ml of 4% sodium hydroxide solution.

-

1.0 g of 5% palladized strontium carbonate is added as a catalyst.

-

The mixture is shaken with hydrogen until absorption is complete.

-

The catalyst is removed by filtration.

-

The filtrate is saturated with sodium chloride and extracted with ether.

-

The ether is distilled off, and the residue is recrystallized from benzene.

-

Overall Yield from 2-aminopyridine: 26–43%.[1]

-

Reduction of Nitropyridine Derivatives

The reduction of readily accessible nitropyridine precursors is a common and effective strategy for the synthesis of this compound. Different starting materials and reducing agents can be employed.

-

Reduction of 2-Amino-3-nitropyridine (B1266227): This method involves the selective reduction of the nitro group. Common reducing agents include iron in acidified aqueous ethanol, tin and hydrochloric acid, or stannous chloride and hydrochloric acid.[1][3] Catalytic hydrogenation can also be employed.[4] However, the preparation of 2-amino-3-nitropyridine by direct nitration of 2-aminopyridine is often low-yielding and requires tedious separation from the major 5-nitro isomer.[1][5]

-

Reduction of 3-Amino-2-nitropyridine (B78374): Catalytic reduction of 3-amino-2-nitropyridine provides a good yield of this compound.[1] However, the synthesis of the 3-amino-2-nitropyridine starting material can be a challenging and time-consuming process.[1]

-

Hydrogenation of 2,3-Dinitropyridine: A more direct approach involves the catalytic hydrogenation of 2,3-dinitropyridine. This method offers a shorter reaction time and can produce high-purity this compound.[6]

Experimental Protocol: Hydrogenation of 2,3-Dinitropyridine [6]

-

2,3-dinitropyridine is dissolved in an organic solvent such as methylene (B1212753) chloride, benzene, or toluene.

-

Palladium on carbon (Pd/C) is added to the solution, and the mixture is continuously stirred.

-

Hydrogen gas is introduced into the reaction flask.

-

The reaction is heated to 50-60°C for 1-2 hours.

-

After the reaction is complete, the mixture is filtered to remove the catalyst.

-

The filtrate is extracted three times.

-

The solvent is removed by reduced pressure distillation to yield this compound.

Amination of Halopyridines

The direct amination of halopyridines presents a more convergent approach to this compound.

-

Amination of 2-Chloro-3-aminopyridine: This method involves the reaction of 2-chloro-3-aminopyridine with aqueous ammonia (B1221849) in the presence of a copper salt catalyst, typically under pressure and at elevated temperatures.[4] This approach is suitable for industrial-scale production.[4]

Experimental Protocol: Amination of 2-Chloro-3-aminopyridine [4]

-

2-Chloro-3-aminopyridine (23 g), CuSO₄·5H₂O (9.2 g), and 25% aqueous ammonia solution (230 ml) are placed in a 0.4-liter autoclave.

-

The solution is stirred at 25-30°C, and an ammonia pressure of 1.5 kg/cm ² is applied.

-

The reaction mass is gradually heated to 130°C and maintained at this temperature for 8 hours, with the pressure reaching 18-24 kg/cm ².

-

After the reaction is complete, the mixture is cooled to ambient temperature.

-

The product is extracted from the reaction mass with ethyl acetate (B1210297) (190 ml) at 50-55°C.

-

The organic layer is collected, and 60-70% of the ethyl acetate is distilled off.

-

The remaining solution is cooled to 5-8°C to precipitate the product.

-

The resulting solid is filtered, washed with ethyl acetate, and dried under vacuum at 50-60°C for 8 hours.

-

Yield: 11 g (56%) of this compound with an HPLC purity of 99.5%.[4]

Chichibabin Amination

The Chichibabin reaction, discovered by A.E. Chichibabin in the early 1900s, is a classic method for the amination of pyridines using sodium amide.[7][8][9] While primarily used for the synthesis of 2-aminopyridines, amination of 3-aminopyridine (B143674) with sodamide has been reported as a route to this compound.[1] This direct C-H amination avoids the need for pre-functionalized starting materials. The reaction typically proceeds via a nucleophilic aromatic substitution mechanism involving a Meisenheimer-like intermediate.[10][11]

Quantitative Data Summary

| Synthetic Route | Starting Material | Key Reagents/Catalysts | Yield (%) | Purity (%) | Reference(s) |

| Multi-step from 2-Aminopyridine (Overall) | 2-Aminopyridine | Br₂, HNO₃/H₂SO₄, Fe/HCl, H₂/Pd-SrCO₃ | 26–43 | - | [1] |

| Stepwise Yields: | |||||

| 2-Amino-5-bromopyridine | 2-Aminopyridine | Br₂/CH₃COOH | 62–67 | - | [1] |

| 2-Amino-5-bromo-3-nitropyridine | 2-Amino-5-bromopyridine | HNO₃/H₂SO₄ | 78–85 | - | [1] |

| 2,3-Diamino-5-bromopyridine | 2-Amino-5-bromo-3-nitropyridine | Fe/HCl | 75–85 | - | [1] |

| Amination of 2-Chloro-3-aminopyridine | 2-Chloro-3-aminopyridine | aq. NH₃, CuSO₄·5H₂O | 56 | 99.5 (HPLC) | [4] |

| Amination of 2-Chloro-3-aminopyridine (variant) | 2-Chloro-3-aminopyridine | Zinc ammonium (B1175870) chloride | 60 | - | [3] |

Visualization of Synthetic Pathways

Caption: Multi-step synthesis of this compound from 2-aminopyridine.

Caption: Convergent synthetic routes to this compound.

Conclusion

The synthesis of this compound has a rich history, with several viable methods available to the modern chemist. The choice of synthetic route often depends on factors such as the availability of starting materials, desired scale of production, and the required purity of the final product. The multi-step synthesis from 2-aminopyridine is a classic and well-characterized method, while the amination of 2-chloro-3-aminopyridine offers a more direct and industrially applicable approach. The reduction of nitropyridine precursors also remains a widely used strategy. This guide provides the necessary technical details for researchers to select and implement the most suitable method for their specific needs in the pursuit of novel pharmaceuticals and advanced materials.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. DE102009022830A1 - Preparing this compound compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]

- 5. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]

- 6. CN103664762A - Method for preparing 2,3-diamino pyridine - Google Patents [patents.google.com]

- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 8. Chichibabin Reaction | PPTX [slideshare.net]

- 9. chemistnotes.com [chemistnotes.com]

- 10. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 11. scientificupdate.com [scientificupdate.com]

The Discovery and Synthesis of 2,3-Diaminopyridine: A Technical Guide

An in-depth examination of the foundational synthetic routes for a pivotal intermediate in pharmaceutical and chemical research.

This technical guide provides a comprehensive overview of the discovery and first synthesis of 2,3-diaminopyridine, a critical building block in the development of various pharmaceutical compounds and other fine chemicals.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of a key synthetic pathway.

Introduction

This compound (CAS 452-58-4) is a heterocyclic amine whose unique structure, featuring two amino groups on a pyridine (B92270) ring, imparts significant reactivity.[1] This has made it an invaluable intermediate in the synthesis of a wide range of complex molecules, including imidazopyridines and organometallic complexes.[2] Its derivatives have shown promise in various therapeutic areas, highlighting the importance of efficient and well-characterized synthetic methods.[3]

Early Synthetic Approaches

The initial preparations of this compound involved several key chemical transformations. One of the earliest and most referenced methods is the reduction of a nitrated aminopyridine precursor. Various reducing agents and starting materials have been employed over the years, each with its own advantages and disadvantages in terms of yield, safety, and ease of purification.

Several methods for the synthesis of this compound have been reported, primarily involving the reduction of nitro-substituted aminopyridines. Common approaches include:

-

Reduction of 2-amino-3-nitropyridine (B1266227) using reagents like iron in acidified ethanol (B145695) or tin and hydrochloric acid.[4][5]

-

Catalytic reduction of 3-amino-2-nitropyridine.[4]

-

Amination of 3-aminopyridine (B143674) with sodamide.[4]

-

Amination of 3-amino-2-chloropyridine (B31603) with aqueous ammonia (B1221849).[4]

A significant and well-documented multi-step synthesis was developed by B. A. Fox and T. L. Threlfall, which proceeds from the readily available 2-aminopyridine (B139424).[4] This method, while involving several steps, provides a reliable route to this compound.

Quantitative Data Summary

The following tables summarize the quantitative data associated with various synthetic methods for this compound and its intermediates.

Table 1: Synthesis of this compound from 2-Chloro-3-aminopyridine

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-3-aminopyridine | [5] |

| Reagents | Zinc ammonium (B1175870) chloride | [5] |

| Temperature | 220°C | [5] |

| Reaction Time | 5 hours | [5] |

| Yield | 60% | [5] |

Table 2: Synthesis of this compound via Amination of 3-Amino-2-halopyridine

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-3-aminopyridine | [6] |

| Reagents | Aqueous ammonia, CuSO₄·5H₂O | [6] |

| Temperature | 130°C | [6] |

| Reaction Time | 8 hours | [6] |

| Yield | 52-56% | [6] |

| Melting Point | 112-114°C | [6] |

| Purity (HPLC) | >99.5% | [6] |

Table 3: The Fox and Threlfall Synthesis of this compound from 2-Aminopyridine

| Step | Product | Yield | Reference |

| 1. Bromination | 2-Amino-5-bromopyridine (B118841) | 62-67% | [4] |

| 2. Nitration | 2-Amino-5-bromo-3-nitropyridine (B172296) | Not specified | [4] |

| 3. Reduction | 2,3-Diamino-5-bromopyridine | Not specified | [4] |

| Overall | This compound | 26-43% | [4] |

Experimental Protocols

The following are detailed experimental protocols for key synthetic steps in the preparation of this compound.

Protocol 1: Synthesis of this compound from 2-Chloro-3-aminopyridine[6]

-

Reaction Setup: In an autoclave, combine 5g (38.9 mmol) of 2-chloro-3-aminopyridine and 24.3g (116.7 mmol) of zinc ammonium chloride.

-

Heating: Heat the autoclave in an external bath to 220°C and maintain stirring for 5 hours.

-

Work-up: After the reaction is complete, add 100 mL of purified water to the system.

-

Extraction: Extract the aqueous phase twice with 100 mL portions of methyl tert-butyl ether (MTBE).

-

Precipitation: Adjust the pH of the aqueous phase to 8-9 with sodium hydroxide (B78521) to precipitate the product.

-

Isolation: Collect the solid product by filtration to obtain 2.50g of this compound (60% yield).

Protocol 2: The Fox and Threlfall Synthesis of this compound Intermediates[5]

A. 2-Amino-5-bromopyridine

-

Reaction Setup: In a 2-liter three-necked flask equipped with a stirrer, dropping funnel, and condenser, dissolve 282g (3.0 moles) of 2-aminopyridine in 500 mL of acetic acid.

-

Cooling: Cool the solution to below 20°C in an ice bath.

-

Bromination: Add a solution of 480g (154 mL, 3.0 moles) of bromine in 300 mL of acetic acid dropwise with vigorous stirring over 1 hour. Maintain the temperature below 20°C initially, allowing it to rise to 50°C after about half of the bromine has been added.

-

Stirring: After the addition is complete, stir the mixture for 1 hour.

-

Dissolution: Dilute the mixture with 750 mL of water to dissolve the hydrobromide salt.

-

Neutralization: Transfer the contents to a 5-liter beaker and neutralize with stirring and cooling by adding 1.2 L of 40% sodium hydroxide solution.

-

Isolation and Washing: Collect the precipitated product by filtration and wash with water until the washings are free of ionic bromide. Dry the product at 110°C.

-

Purification: Remove the 2-amino-3,5-dibromopyridine (B40352) byproduct by washing with three 500-mL portions of hot petroleum ether (b.p. 60–80°C). The yield of 2-amino-5-bromopyridine, m.p. 132–135°, is 320–347g (62–67%).

B. 2-Amino-5-bromo-3-nitropyridine

-

Reaction Setup: In a 1-liter three-necked flask immersed in an ice bath and equipped with a stirrer, dropping funnel, condenser, and thermometer, place 500 mL of sulfuric acid (sp. gr. 1.84).

-

Addition of Starting Material: Add 86.5g (0.5 mole) of 2-amino-5-bromopyridine at a rate that maintains the temperature below 5°C.

-

Nitration: Add a cooled mixture of 36 mL of sulfuric acid (sp. gr. 1.84) and 36 mL of nitric acid (sp. gr. 1.42) dropwise over 1 hour, keeping the temperature between 0° and 5°C.

-

Reaction: Stir the mixture for 1 hour at 0–5°C and then allow it to warm to room temperature over 1 hour.

-

Precipitation: Pour the reaction mixture onto 2 kg of crushed ice.

-

Isolation: Collect the precipitated 2-amino-5-bromo-3-nitropyridine by filtration, wash thoroughly with water, and dry at 110°C.

C. 2,3-Diamino-5-bromopyridine

-

Reaction Setup: In a 100-mL flask fitted with a reflux condenser, charge 10.9g (0.05 mole) of 2-amino-5-bromo-3-nitropyridine, 30g of reduced iron, 40 mL of 95% ethanol, 10 mL of water, and 0.5 mL of concentrated hydrochloric acid.

-

Heating: Heat the mixture on a steam bath for 1 hour.

-

Filtration: Remove the iron by filtration and wash it three times with 10-mL portions of hot 95% ethanol.

-

Evaporation: Evaporate the filtrate and washings to dryness.

-

Recrystallization: Recrystallize the dark residue from 50 mL of water.

Synthetic Pathway Visualization

The following diagram illustrates the multi-step synthesis of this compound from 2-aminopyridine as described by Fox and Threlfall.[4]

Caption: Synthetic pathway for this compound from 2-aminopyridine.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 452-58-4 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. DE102009022830A1 - Preparing this compound compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]

Early Synthetic Routes to 2,3-Diaminopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core early methods for the preparation of 2,3-diaminopyridine, a crucial heterocyclic building block in medicinal chemistry and materials science. The document details key experimental protocols, summarizes quantitative data for comparative analysis, and illustrates the synthetic pathways.

Introduction

This compound is a vital scaffold in the synthesis of numerous pharmacologically active compounds, including kinase inhibitors and other therapeutic agents. Its preparation has been a subject of chemical research for over a century, with early methods establishing the foundational routes that have been refined over time. This guide focuses on the seminal, early-stage syntheses, providing a historical and practical context for researchers in the field. The primary classical routes to this compound involve the reduction of a nitropyridine precursor, the amination of a chloropyridine, a multi-step synthesis from 2-aminopyridine (B139424), and the Chichibabin amination.

Key Synthetic Methodologies

Four principal early methods for the synthesis of this compound are detailed below.

Multi-Step Synthesis from 2-Aminopyridine via Bromination and Nitration

This pathway, while multi-stepped, provides a reliable route to this compound from the readily available starting material, 2-aminopyridine. The overall yield from 2-aminopyridine by this method is reported to be in the range of 26–43%[1]. The synthesis involves three main stages: bromination, nitration, and a final reduction.

Stage A: Preparation of 2-Amino-5-bromopyridine (B118841) [1]

-

A solution of 282 g (3.0 moles) of 2-aminopyridine in 500 ml of acetic acid is prepared in a 2-liter three-necked flask equipped with a stirrer, dropping funnel, and condenser.

-

The solution is cooled to below 20°C in an ice bath.

-

A solution of 480 g (3.0 moles) of bromine in 300 ml of acetic acid is added dropwise with vigorous stirring over 1 hour. The temperature is initially maintained below 20°C, then allowed to rise to 50°C.

-

After the addition is complete, the mixture is stirred for 1 hour.

-

The reaction mixture is diluted with 750 ml of water to dissolve the precipitated hydrobromide salt.

-

The solution is transferred to a 5-liter beaker and neutralized with stirring and cooling by the addition of 1.2 liters of 40% sodium hydroxide (B78521) solution.

-

The precipitated crude product is collected by filtration, washed with water until the washings are free of bromide ions, and dried at 110°C.

-

The product is purified by washing with three 500-ml portions of hot petroleum ether (b.p. 60–80°) to remove 2-amino-3,5-dibromopyridine.

-

The yield of 2-amino-5-bromopyridine is 320–347 g (62–67%).

Stage B: Preparation of 2-Amino-5-bromo-3-nitropyridine (B172296) [1]

-

A 1-liter three-necked flask, immersed in an ice bath and equipped with a stirrer, dropping funnel, condenser, and thermometer, is charged with 500 ml of sulfuric acid (sp. gr. 1.84).

-

86.5 g (0.5 mole) of 2-amino-5-bromopyridine is added at a rate that keeps the temperature below 5°C.

-

26 ml (0.57 mole) of 95% nitric acid is added dropwise with stirring at 0°C.

-

The mixture is stirred at 0°C for 1 hour, at room temperature for 1 hour, and then at 50–60°C for 1 hour.

-

The cooled reaction mixture is poured onto 5 liters of ice and neutralized with 1350 ml of 40% sodium hydroxide solution.

-

The precipitated product is collected by filtration, washed with water, and dried.

-

The yield of 2-amino-5-bromo-3-nitropyridine is 6.5–7.1 g (69–76% based on the bromo-intermediate).

Stage C: Reduction to 2,3-Diamino-5-bromopyridine and subsequent debromination (leading to this compound) [1]

Note: The referenced procedure details the reduction to 2,3-diamino-5-bromopyridine. Subsequent catalytic hydrogenation would be required to remove the bromine atom to yield this compound.

-

A 100-ml flask with a reflux condenser is charged with 10.9 g (0.05 mole) of 2-amino-5-bromo-3-nitropyridine, 30 g of reduced iron, 40 ml of 95% ethanol, 10 ml of water, and 0.5 ml of concentrated hydrochloric acid.

-

The mixture is heated on a steam bath for 1 hour.

-

The iron is removed by filtration and washed with hot 95% ethanol.

-

The combined filtrate and washings are evaporated to dryness.

-

The residue is recrystallized from 50 ml of water to yield 6.5–7.1 g (69–76%) of 2,3-diamino-5-bromopyridine.

Reduction of 2-Amino-3-nitropyridine

A more direct, though often lower-yielding, early method is the reduction of 2-amino-3-nitropyridine. The primary challenge of this route is the initial synthesis of 2-amino-3-nitropyridine, which is a minor product of the direct nitration of 2-aminopyridine; the major product is 2-amino-5-nitropyridine, making separation difficult[1].

While a specific, detailed historical protocol for this exact transformation was not located in the search, the reduction of aromatic nitro groups to amines using tin and hydrochloric acid is a classic method. The general procedure involves the following steps:

-

The nitro compound (2-amino-3-nitropyridine) and granulated tin are placed in a round-bottom flask.

-

Concentrated hydrochloric acid is added portion-wise, often with cooling to control the exothermic reaction.

-

The mixture is then heated, typically under reflux, until the reaction is complete (e.g., for 30 minutes or more).

-

After cooling, the reaction mixture is made strongly basic with sodium hydroxide solution to precipitate tin salts and liberate the free amine.

-

The product, this compound, is then isolated from the mixture, typically by steam distillation or solvent extraction.

Common reducing systems mentioned in early literature for this conversion include iron in acidified ethanol, tin with hydrochloric acid, and stannous chloride with hydrochloric acid[1].

Amination of 3-Amino-2-chloropyridine (B31603)

This method involves the nucleophilic substitution of the chlorine atom in 3-amino-2-chloropyridine with an amino group. An early report by Schickh, Binz, and Schulz in 1936 described this transformation.

The procedure reported by Schickh et al. involves heating 2-chloro-3-aminopyridine with concentrated aqueous ammonia (B1221849) in the presence of a copper salt catalyst[2].

-

2-Chloro-3-aminopyridine, a copper salt (e.g., CuSO₄·5H₂O), and concentrated aqueous ammonia are combined in a sealed vessel or autoclave.

-

The mixture is heated at elevated temperatures (e.g., 130°C) for an extended period (e.g., 20 hours)[1].

-

After cooling, the reaction mixture is worked up. This typically involves extraction of the product into an organic solvent.

-

The crude product is then purified, for example, by recrystallization from a suitable solvent like benzene[2]. A more modern example of this type of reaction using zinc ammonium (B1175870) chloride at 220°C for 5 hours reported a 60% yield[3].

Chichibabin Amination of 3-Aminopyridine (B143674)

The Chichibabin reaction, discovered in 1914, is a method for the direct amination of pyridine (B92270) derivatives using sodium amide[4]. The application of this reaction to 3-aminopyridine to introduce a second amino group at the 2-position represents another early approach to this compound.

A specific, detailed historical protocol for the di-amination of 3-aminopyridine was not found. However, the general procedure for a Chichibabin reaction is as follows:

-

Sodium amide is suspended in an inert, high-boiling solvent such as xylene or toluene (B28343) in a reaction flask equipped with a reflux condenser and a stirrer.

-

3-Aminopyridine is added to the suspension.

-

The mixture is heated to reflux with stirring for several hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.

-

After cooling, the reaction is carefully quenched, typically by the slow addition of water to destroy excess sodium amide.

-

The product is then isolated from the organic layer. This usually involves extraction and purification by distillation or recrystallization.

It is noted that forcing conditions and excess sodium amide can lead to the introduction of a second amino group[3].

Data Presentation

Table 1: Summary of Yields for the Multi-Step Synthesis from 2-Aminopyridine

| Step | Product | Reported Yield | Reference |

| Bromination of 2-aminopyridine | 2-Amino-5-bromopyridine | 62–67% | [1] |

| Nitration of 2-amino-5-bromopyridine | 2-Amino-5-bromo-3-nitropyridine | 69–76% | [1] |

| Reduction of 2-amino-5-bromo-3-nitropyridine | 2,3-Diamino-5-bromopyridine | 69–76% | [1] |

| Overall Yield | This compound (estimated) | 26–43% | [1] |

Table 2: Overview of Early Synthetic Methods for this compound

| Method | Starting Material | Key Reagents | Reported Yield | Notes |

| Multi-step synthesis | 2-Aminopyridine | Br₂, HNO₃/H₂SO₄, Fe/HCl (for reduction) | 26–43% | Laborious but avoids difficult isomer separation[1]. |

| Reduction of 2-amino-3-nitropyridine | 2-Amino-3-nitropyridine | Fe/acidified ethanol, Sn/HCl, SnCl₂/HCl | N/A | Starting material is difficult to obtain in pure form due to isomerization during nitration[1]. |

| Amination of 3-amino-2-chloropyridine | 3-Amino-2-chloropyridine | aq. NH₃, Copper salt catalyst | N/A | Requires high temperature and pressure. A 60% yield was reported for a related modern method[3]. |

| Chichibabin Amination | 3-Aminopyridine | Sodium amide (NaNH₂) | N/A | A direct amination method, but forcing conditions are likely required for di-amination. |

N/A: Specific quantitative yield for the direct synthesis of this compound was not available in the searched historical references.

Visualizations of Synthetic Pathways

References

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Diaminopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diaminopyridine (CAS No: 452-58-4) is a pivotal heterocyclic amine, serving as a fundamental building block in the synthesis of a wide array of complex organic molecules.[1] Its unique structure, featuring a pyridine (B92270) ring substituted with two amino groups at the 2 and 3 positions, imparts it with significant reactivity and versatile applications.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and property determination, and its role as a precursor in pharmaceutical development. It is an indispensable intermediate in the creation of various pharmaceutically important compounds, including inotropic agents and anti-ulcer medications.[2][3]

Core Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

General and Physical Properties

| Property | Value | Source(s) |

| Appearance | Off-white to dark brown crystalline powder or solid. | [4][5][6][7] |

| Molecular Formula | C₅H₇N₃ | [8][9][10][11] |

| Molecular Weight | 109.13 g/mol | [3][4][8][9][12][13] |

| Melting Point | 110-115 °C | [4][8][14] |

| Boiling Point | 195 °C at 55 mmHg | [4] |

| Density | 1.1118 g/cm³ | [4] |

| pKa | 6.78 ± 0.36 (Predicted) | [6] |

Solubility Data

| Solvent | Solubility | Source(s) |

| Water | 100 g/L (at 20 °C); 50 mg/mL | [4][6][8] |

| N,N-Dimethylformamide | Soluble | [15] |

| Low-polarity organic solvents | Poor solubility | [15] |

| Non-polar organic solvents | Poor solubility | [15] |

Spectroscopic Data

| Technique | Data Availability and Source |

| ¹H NMR | Spectrum available from various sources. |

| ¹³C NMR | Spectrum available. |

| IR Spectroscopy | Spectra available (KBr wafer, ATR-Neat, Gas Phase). |

| UV-Vis Spectroscopy | Absorption spectrum in DMSO has been characterized. |

| Mass Spectrometry | GC-MS data available. |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for reproducible research and development.

Synthesis of this compound via Reduction of 2-Amino-3-nitropyridine

One common laboratory-scale synthesis involves the reduction of 2-amino-3-nitropyridine.[10][16]

Materials:

-

2-amino-3-nitropyridine

-

Reduced iron powder

-

95% Ethanol

-

Water

-

Concentrated Hydrochloric Acid

-

Steam bath

-

Reflux condenser

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

A reaction flask is charged with 2-amino-3-nitropyridine, reduced iron powder, 95% ethanol, and water.[16]

-

A catalytic amount of concentrated hydrochloric acid is added to the mixture.[16]

-

The mixture is heated on a steam bath under reflux for approximately 1 hour.[16]

-

After the reaction is complete, the hot solution is filtered to remove the iron sludge. The iron is washed with several portions of hot 95% ethanol.[16]

-

The combined filtrate and washings are evaporated to dryness using a rotary evaporator.[16]

-

The resulting dark residue is recrystallized from water to yield purified this compound.[16]

Standard Protocol for Melting Point Determination

Apparatus:

-

Digital melting point apparatus or Thiele tube with oil bath

-

Capillary tubes (sealed at one end)

-

Sample of this compound, finely powdered

-

Thermometer

Procedure:

-

A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate initially, then the rate is slowed to 1-2 °C per minute as the temperature approaches the expected melting point (approx. 110 °C).

-

The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted into a clear liquid. This range is reported as the melting point.

General Protocol for UV-Visible Spectroscopy

Apparatus:

-

UV-Visible Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

-

Sample of this compound

Procedure:

-

A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of DMSO.

-

A series of dilutions are prepared from the stock solution to create samples of varying concentrations.

-

The spectrophotometer is blanked using a cuvette filled with pure DMSO.

-

The absorbance of each diluted sample is measured across the desired spectral range (e.g., 350-900 nm).[17]

-

The resulting spectra of absorbance versus wavelength are plotted to identify the absorption maxima (λmax).

Role in Drug Development and Chemical Synthesis

This compound is a highly versatile intermediate in the pharmaceutical and chemical industries.[1][5] Its reactivity allows it to be a starting material for a wide range of more complex molecules.

-

Precursor for Heterocyclic Systems: It is a key reagent in the synthesis of fused heterocyclic compounds like imidazopyridines and azabenzimidazoles.[8][18] These scaffolds are frequently found in biologically active molecules.

-

Neurological Disorder Treatments: Molecules derived from this compound are significant in the development of treatments for neurological disorders, as they can be tailored to interact with specific biological pathways.[1]

-

Ligand Synthesis: The compound is used to synthesize and modify nitrogen-containing ligands for use in organometallic chemistry and catalysis.[2][15]

-

Anti-plasmodial Agents: Recent research has demonstrated its use in creating azabenzimidazole derivatives with promising activity against parasitic protozoans like Plasmodium falciparum.[18]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is known to cause skin and eye irritation and may be harmful if swallowed or inhaled.[6] It should be stored in a tightly sealed container in a cool, dry place, away from acidic substances due to its alkalinity.[15] The compound is air-sensitive and should be handled accordingly.[4]

Conclusion

This compound is a chemical intermediate of significant value, underpinned by its versatile physicochemical properties. Its utility as a precursor in the synthesis of pharmaceuticals, particularly for neurological disorders and infectious diseases, highlights its importance in modern drug discovery and development pipelines. A thorough understanding of its properties, as detailed in this guide, is essential for its effective and safe application in research and commercial settings.

References

- 1. nbinno.com [nbinno.com]

- 2. DE102009022830A1 - Preparing this compound compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]

- 3. This compound | 452-58-4 [chemicalbook.com]

- 4. rvrlabs.com [rvrlabs.com]

- 5. Buy 2,3-Diamino Pyridine at Affordable Price, High Purity White Powder [suryalifesciencesltd.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. This compound 95 452-58-4 [sigmaaldrich.com]

- 9. This compound 95 452-58-4 [sigmaaldrich.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. scbt.com [scbt.com]

- 12. This compound | C5H7N3 | CID 9956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2,3-Pyridinediamine [webbook.nist.gov]

- 14. 2,3-二氨基吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]

- 15. Page loading... [wap.guidechem.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,3-Diaminopyridine (CAS 452-58-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diaminopyridine, with the Chemical Abstracts Service (CAS) registry number 452-58-4, is a versatile heterocyclic amine. Its unique structure, featuring a pyridine (B92270) ring with two adjacent amino groups, makes it a valuable building block in organic and medicinal chemistry. This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

This compound is typically a solid at room temperature, with its appearance ranging from off-white to dark grey or brown powder.[1][2] It is soluble in water and some organic solvents.[3][4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇N₃ | [6] |

| Molecular Weight | 109.13 g/mol | [6] |

| Melting Point | 110-116 °C | [1][4] |

| Boiling Point | 195 °C at 55 mmHg | [4][7] |

| Flash Point | 205 °C | [1][7] |

| Appearance | Off-white to light brown solid; Dark grey powder | [1][4] |

| Solubility | Water: 100 g/L (20 °C) | [4] |

| Density | 1.1118 g/cm³ | [4] |

| Stability | Air sensitive | [3][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Key Spectroscopic Data for this compound

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR | Spectral data available. | [8] |

| ¹³C NMR | Spectral data available. | [9] |

| IR Spectrum | Key peaks can be observed in provided spectra. | [10][11] |

| Mass Spectrum | Molecular ion peak corresponding to the molecular weight. | [9][10] |

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. A common approach involves the reduction of a nitrated precursor.

Synthesis via Reduction of 2-Amino-3-nitropyridine (B1266227)

One established method is the reduction of 2-amino-3-nitropyridine. This can be achieved using various reducing agents, such as iron in the presence of an acid.[6][12]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, suspend 2-amino-3-nitropyridine in a mixture of ethanol (B145695) and water.

-

Addition of Reducing Agent: Add iron powder to the suspension.

-

Acidification: Carefully add a catalytic amount of concentrated hydrochloric acid.

-

Reaction: Heat the mixture under reflux for a specified period.

-

Work-up: After the reaction is complete, filter the hot solution to remove the iron catalyst.

-

Isolation: Evaporate the solvent from the filtrate and purify the crude product by recrystallization, for example, from benzene.[12]

Synthesis from 2-Chloro-3-aminopyridine

Another synthetic route involves the amination of 2-chloro-3-aminopyridine.[6]

Experimental Protocol:

-

Reaction Setup: In a high-pressure autoclave, combine 2-chloro-3-aminopyridine and zinc ammonium (B1175870) chloride.

-

Reaction Conditions: Heat the mixture to 220 °C with stirring for 5 hours.

-

Work-up: After cooling, add purified water to the reaction mixture.

-

Extraction: Extract the aqueous phase with a suitable organic solvent like methyl tert-butyl ether (MTBE).

-

Precipitation: Adjust the pH of the aqueous phase to 8-9 with sodium hydroxide (B78521) to precipitate the product.

-

Isolation: Collect the solid product by filtration.

Applications in Drug Discovery and Development

This compound serves as a critical intermediate in the synthesis of various pharmaceutical compounds.[13][14] Its derivatives have shown a wide range of biological activities.

5.1. Synthesis of Imidazo[4,5-b]pyridines

A significant application of this compound is in the synthesis of the imidazo[4,5-b]pyridine scaffold, which is a core structure in many biologically active molecules.[15][16] These compounds are known to exhibit activities such as antiviral and antiproliferative effects.

Experimental Protocol for Imidazo[4,5-b]pyridine Synthesis:

-

Condensation Reaction: React this compound with a suitable benzaldehyde (B42025) derivative.

-

Solvent and Catalyst: The reaction can be carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) in the presence of sodium metabisulfite (B1197395) (Na₂S₂O₅).

-

Reaction Conditions: Heat the reaction mixture to facilitate cyclization.

-

Isolation and Purification: The resulting imidazo[4,5-b]pyridine derivative can be isolated and purified using standard techniques like recrystallization or column chromatography.

5.2. Biological Activities of Derivatives

Derivatives of this compound have been investigated for various therapeutic applications:

-

Antiviral and Antiproliferative Agents: As mentioned, imidazo[4,5-b]pyridine derivatives have shown potential in these areas.

-

Kinase Inhibitors: Aminopyridine-based compounds have been explored as inhibitors of kinases such as PI3K and RIPK2, which are implicated in cancer and inflammatory diseases.[16]

-

Neurological Disorders: The unique reactivity of this compound makes it a valuable starting material for compounds targeting neurological pathways.[13]

Safety and Handling

This compound is considered hazardous and should be handled with appropriate safety precautions.

Table 3: Hazard and Safety Information for this compound

| Hazard Category | Description | Reference(s) |

| Acute Toxicity (Oral) | Toxic if swallowed. | [1] |

| Acute Toxicity (Dermal) | Harmful in contact with skin. | [17] |

| Acute Toxicity (Inhalation) | Harmful if inhaled. | [17] |

| Skin Corrosion/Irritation | Causes skin irritation. | [1][18] |

| Eye Damage/Irritation | Causes serious eye irritation. | [1][18] |

| Target Organ Toxicity | May cause respiratory irritation. | [1][5] |

Handling Recommendations:

-

Work in a well-ventilated area or under a chemical fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][18]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[18]

-

Store in a cool, dry place in a tightly sealed container, as it is air-sensitive.[3][4]

Conclusion

This compound (CAS 452-58-4) is a key chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined physicochemical properties and versatile reactivity make it an essential building block for the synthesis of a wide range of biologically active compounds. A thorough understanding of its properties, synthesis, and safe handling is crucial for researchers and drug development professionals aiming to leverage this compound in their work.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]

- 4. 2,3-Pyridinediamine [webbook.nist.gov]

- 5. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. spectrabase.com [spectrabase.com]

- 8. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2,3-二氨基吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. chimia.ch [chimia.ch]

- 13. This compound(452-58-4) IR Spectrum [chemicalbook.com]

- 14. Synthesis and Evaluation of Aromatic A-Ring 23-Oxavitamin D3 Analogues as Hedgehog Pathway Inhibitors [mdpi.com]

- 15. CN103664762A - Method for preparing 2,3-diamino pyridine - Google Patents [patents.google.com]

- 16. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2,3-Pyridinediamine [webbook.nist.gov]

- 18. mdpi.com [mdpi.com]

Physicochemical Properties of 2,3-Diaminopyridine: A Technical Guide

This guide provides an in-depth analysis of the melting point and solubility of 2,3-diaminopyridine, a key intermediate in organic and biochemical synthesis.[1][2] The information presented is intended for researchers, scientists, and professionals in drug development.

Core Physicochemical Data

This compound is typically an off-white to dark brown crystalline powder.[2][3][4] Quantitative data regarding its melting point and solubility are summarized below.

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | Notes |

| Melting Point | 110-115 °C[2][3][5] | Literature-reported range. |

| 109.0-117.0 °C[4] | Specification from a commercial supplier. | |

| Solubility | ||

| In Water | 100 g/L (at 20 °C)[2][3] | - |

| 50 mg/mL[5] | Solution appears opaque and brown. | |

| In Polar Solvents | Soluble in strongly polar organic solvents like N,N-dimethylformamide (DMF).[1] | Qualitative data. |

| In Non-Polar Solvents | Poor solubility in low-polar and non-polar organic solvents.[1] | Qualitative data. |

Note: One source qualitatively described this compound as insoluble in water, which contradicts the quantitative data provided by other sources.[1]

Experimental Protocols

The following sections detail standardized methodologies for determining the melting point and solubility of solid chemical compounds like this compound.

This protocol describes the determination of the melting point range of a solid organic compound using a melting point apparatus (e.g., a heated metal block or Thiele tube).[6][7][8]

Apparatus and Materials:

-

Melting point apparatus or Thiele tube with heating oil

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

This compound sample (dry, finely powdered)

-

Mortar and pestle or spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry.[7] Place a small amount of the sample on a clean, dry surface and crush it into a fine powder.[9][10]

-

Loading the Capillary Tube: Invert a capillary tube (sealed end down) and tap the open end into the powdered sample until a small amount of powder enters the tube. Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom. Repeat until the packed sample is 1-2 cm high.[10]

-

Apparatus Setup:

-

Heated Block Apparatus: Place the loaded capillary tube into the sample holder of the apparatus.[7] Ensure the thermometer is correctly positioned.

-

Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or wire, aligning the sample with the thermometer bulb.[8] Clamp the assembly in a Thiele tube filled with a suitable heating oil (e.g., mineral oil or silicone oil) so that the sample is immersed.

-

-

Determination:

-

Rapid Preliminary Measurement: Heat the apparatus rapidly to get an approximate melting point.[6][8] This helps in setting the parameters for a more accurate measurement. Allow the apparatus to cool sufficiently before the next step.

-

Accurate Measurement: Begin heating again, but at a much slower rate (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.[6]

-

-

Data Recording:

This protocol outlines the equilibrium solubility measurement, a common method for determining the solubility of a compound in a specific solvent at a controlled temperature.[11]

Apparatus and Materials:

-

Analytical balance

-

Vials or flasks with secure caps

-

Constant temperature shaker bath or incubator

-

Volumetric flasks and pipettes

-

Filtration system (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)

-

This compound (solute)

-

Selected solvent (e.g., deionized water, ethanol)

Procedure:

-

Preparation: Prepare a series of vials. To each vial, add a precisely weighed excess amount of this compound. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.[11]

-

Solvent Addition: Add a precise volume of the chosen solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker bath. Agitate the mixtures for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The temperature must be strictly controlled throughout this process.[11]

-

Sample Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to let the undissolved solid settle. Carefully withdraw a sample from the supernatant (the clear liquid phase) using a pipette.[11]

-

Filtration: Immediately filter the collected sample using a syringe filter to remove any remaining undissolved microcrystals. This step is critical to prevent overestimation of solubility.

-

Analysis: Accurately dilute the clear filtrate to a concentration within the analytical instrument's linear range. Measure the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy).

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature, typically expressed in g/L or mg/mL.

Visualization of Experimental Workflow

The logical progression for analyzing the core physicochemical properties of a compound like this compound is depicted below.

Caption: Workflow for Physicochemical Analysis of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 452-58-4 [chemicalbook.com]

- 3. rvrlabs.com [rvrlabs.com]

- 4. A14618.14 [thermofisher.com]

- 5. 2,3-二氨基吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. westlab.com [westlab.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. davjalandhar.com [davjalandhar.com]

- 10. byjus.com [byjus.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the pKa and Basicity of 2,3-diaminopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-base properties of 2,3-diaminopyridine, a crucial building block in medicinal chemistry and materials science. Understanding the pKa and basicity of this molecule is fundamental for predicting its behavior in physiological environments, designing synthetic routes, and developing novel applications.

Introduction to this compound

This compound is a pale yellow solid belonging to the pyridine (B92270) derivative family.[1] Its structure, featuring a pyridine ring substituted with two adjacent amino groups, imparts significant basicity to the molecule.[1] This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, such as inotropic agents and anti-ulcer compounds, and as a ligand in organometallic chemistry.[2][3] Its chemical reactivity and biological activity are intrinsically linked to its protonation state, which is governed by its pKa values.

Basicity and Protonation Sites

The basicity of this compound arises from the presence of three nitrogen atoms, each with a lone pair of electrons available for protonation: the pyridine ring nitrogen (N1) and the two amino group nitrogens (N2 and N3). The pyridine nitrogen is generally the most basic site in aminopyridines. The amino groups, acting as electron-donating substituents, increase the electron density on the pyridine ring, thereby enhancing the basicity of the ring nitrogen compared to unsubstituted pyridine.

Upon protonation, the most stable conjugate acid is formed. In the case of this compound, experimental evidence from the crystal structure of 2,3-diaminopyridinium 4-hydroxy-benzoate shows that the pyridine ring nitrogen atom is the site of protonation. This is the expected outcome, as the delocalization of the positive charge over the aromatic system provides greater stabilization compared to protonation of an exocyclic amino group.

The logical relationship for the primary protonation equilibrium is depicted below.

pKa Values

The pKa is a quantitative measure of the strength of an acid in solution. For a base like this compound, the pKa value refers to the acidity of its conjugate acid. A higher pKa value indicates a stronger base. Due to the presence of multiple basic centers, this compound will have multiple pKa values, corresponding to successive protonations. The first pKa (pKa1) corresponds to the protonation of the most basic site.

The table below summarizes the reported pKa value for this compound and provides values for related compounds for comparative analysis.

| Compound | pKa Value | Comments | Reference |

| This compound | 6.78 ± 0.36 | Predicted value for the first protonation. | [4] |

| 2-Aminopyridine (B139424) | 6.86 | Experimental value. | [5][6][7] |

| 3-Aminopyridine | 5.98 | Experimental value. | [8] |

| 4-Aminopyridine | 9.17 | Experimental value. | [5][7] |

| Pyridine | 5.5 | Experimental value. | [5][7] |

The predicted pKa of this compound (6.78) is slightly lower than that of 2-aminopyridine (6.86). This suggests that the additional amino group at the 3-position may exert a mild electron-withdrawing inductive effect or steric hindrance that slightly reduces the basicity of the ring nitrogen compared to 2-aminopyridine. However, it is significantly more basic than pyridine (pKa 5.5), highlighting the electron-donating effect of the amino groups.

Experimental Determination of pKa

The pKa of aromatic amines like this compound can be determined experimentally using several methods. The most common techniques are potentiometric titration and UV-Vis spectrophotometry.[9][10]

This method involves monitoring the pH of a solution of the amine as a strong acid titrant is added. The pKa is determined from the resulting titration curve.

Detailed Protocol:

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent. Since this compound is soluble in water, deionized water can be used.[11] For less soluble amines, mixed solvents like ethanol-water may be required.[9][12]

-

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0) before the titration.[13]

-

Titration:

-

Pipette a known volume (e.g., 40 mL) of the this compound solution into a beaker.[13]

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.

-

Record the initial pH of the solution.

-

Add the acid titrant in small, precise increments (e.g., 0.1 or 0.2 mL).[13]

-

After each addition, allow the solution to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point, where a large change in pH is observed for a small addition of titrant.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

The equivalence point is the point of maximum slope on the curve.

-

The pKa is the pH at the half-equivalence point (i.e., the pH when half of the volume of titrant required to reach the equivalence point has been added).[10][13]

-

This method is based on the principle that the neutral base and its protonated form have different UV-Vis absorption spectra.

Detailed Protocol:

-

Spectral Acquisition:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

-

Prepare a stock solution of this compound.

-

Add a small, constant amount of the stock solution to each buffer solution to create a series of solutions with the same total amine concentration but different pH.

-

Measure the UV-Vis absorption spectrum for each solution.

-

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the fully protonated and neutral species is maximal.

-

Plot the absorbance at this wavelength against the pH. This will generate a sigmoidal curve.[10]

-

The pKa is the pH at the inflection point of this sigmoid curve.[10]

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance at a given pH, AB is the absorbance of the basic form, and AA is the absorbance of the acidic (protonated) form.[9]

-

The general workflow for pKa determination via potentiometric titration is illustrated below.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 452-58-4 [chemicalbook.com]

- 3. DE102009022830A1 - Preparing this compound compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]

- 4. This compound manufacturers and suppliers in india [chemicalbook.com]

- 5. quora.com [quora.com]

- 6. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. researchgate.net [researchgate.net]

- 13. View of Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC [journals.ui.edu.ng]

An In-depth Technical Guide to the ¹³C NMR Spectroscopic Data of 2,3-Diaminopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,3-diaminopyridine. The information presented herein is intended to support research and development activities by offering detailed spectral data, experimental protocols, and a clear workflow for analysis.

¹³C NMR Spectral Data

The ¹³C NMR chemical shifts of this compound are influenced by the electronic environment of each carbon atom, which is significantly affected by the pyridine (B92270) ring's nitrogen atom and the two amino substituents. The electron-donating amino groups and the electron-withdrawing nitrogen atom of the pyridine ring lead to a distinct pattern of chemical shifts.

Below is a summary of the ¹³C NMR chemical shift data for this compound in two common deuterated solvents: deuterated chloroform (B151607) (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). These solvents are frequently used in NMR spectroscopy and can influence the chemical shifts of the solute molecules.

Table 1: ¹³C NMR Chemical Shifts (δ) of this compound in ppm

| Carbon Atom | Chemical Shift (δ) in CDCl₃ | Chemical Shift (δ) in DMSO-d₆ |

| C-2 | 152.9 | 151.5 |

| C-3 | 133.2 | 131.8 |

| C-4 | 120.9 | 120.0 |

| C-5 | 113.8 | 112.7 |

| C-6 | 137.5 | 136.9 |

Note: The chemical shifts are referenced to the solvent peak. The exact values may vary slightly depending on experimental conditions such as concentration and temperature.

Experimental Protocols

The following section outlines a representative experimental protocol for acquiring the ¹³C NMR spectrum of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 20-50 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Dissolution: Gently agitate the vial to ensure the complete dissolution of the sample. Sonication may be used if necessary.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.

-

Spectrometer Frequency: 100 MHz for ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

-

Acquisition Time (AQ): 1.0 - 2.0 seconds.

-

Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation.

-

Number of Scans (NS): 128 - 1024 scans, depending on the sample concentration.

-

Spectral Width (SW): 0 - 200 ppm.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) and perform a Fourier transform.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).

-

Peak Picking: Identify and label the chemical shifts of the peaks.

Workflow for ¹³C NMR Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of ¹³C NMR data for a compound like this compound.

FT-IR Spectrum Analysis of 2,3-Diaminopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2,3-diaminopyridine (2,3-DAP), a key pyridine (B92270) derivative used in pharmaceutical synthesis and research. This document outlines the experimental protocols for acquiring high-quality spectra and offers a detailed interpretation of the principal vibrational modes, crucial for structural elucidation and quality control.

Introduction to FT-IR Spectroscopy of this compound

This compound (C₅H₇N₃) is an aromatic amine whose structural and electronic properties are of significant interest in medicinal chemistry and materials science. FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, an FT-IR spectrum provides a unique molecular fingerprint, revealing the presence of key functional groups and offering insights into the molecule's structural framework. For this compound, FT-IR is instrumental in confirming the identity of the compound, assessing purity, and studying intermolecular interactions such as hydrogen bonding.

Experimental Protocols

The successful acquisition of an FT-IR spectrum is highly dependent on proper sample preparation. For a solid compound like this compound, the two most common and effective methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

KBr Pellet Method

This traditional transmission method involves dispersing the solid sample within a matrix of dry potassium bromide, which is transparent in the mid-IR region.

Methodology:

-

Grinding: Finely grind approximately 1-2 mg of this compound using an agate mortar and pestle.

-

Mixing: Add 100-200 mg of dry, spectroscopic-grade KBr powder to the mortar and mix thoroughly with the ground sample. The concentration of the sample in KBr should be in the range of 0.2% to 1%.

-

Pellet Pressing: Transfer the mixture to a pellet die. Apply pressure using a hydraulic press to form a clear, transparent pellet. Cloudiness indicates potential moisture or insufficient grinding.

-

Background Collection: Place a blank KBr pellet (containing no sample) in the spectrometer's sample holder and record a background spectrum. This accounts for atmospheric H₂O, CO₂, and any scattering losses from the KBr itself.

-

Sample Analysis: Replace the blank with the sample pellet and acquire the FT-IR spectrum.

Attenuated Total Reflectance (ATR) Method

ATR has become a primary sampling technique due to its simplicity and lack of extensive sample preparation. It is ideal for rapid analysis of solid powders.

Methodology:

-

Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures good contact between the sample and the crystal surface, which is critical for obtaining a high-quality spectrum.

-

Sample Analysis: Acquire the FT-IR spectrum directly.

The following diagram illustrates the general workflow for FT-IR analysis.

FT-IR Spectrum and Vibrational Band Assignments

The FT-IR spectrum of this compound is characterized by several key absorption bands corresponding to the vibrational modes of its functional groups: the two primary amino (-NH₂) groups, the pyridine ring, and the aromatic C-H bonds. The interpretation of this spectrum relies on comparing observed frequencies with established group frequency data and with detailed computational studies performed on closely related molecules, such as 3,4-diaminopyridine (B372788) and other aminopyridines.[1]

The following table summarizes the principal FT-IR absorption bands for this compound and their corresponding vibrational assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Notes |

| ~3430 - 3480 | Strong | ν_as_(NH₂) | Asymmetric stretching of the N-H bonds in the primary amino groups. The presence of two bands in this region is characteristic of primary amines. |

| ~3300 - 3350 | Strong | ν_s_(NH₂) | Symmetric stretching of the N-H bonds. Often appears at a lower frequency than the asymmetric stretch. |

| ~3000 - 3100 | Medium-Weak | ν(C-H) | Aromatic C-H stretching vibrations of the pyridine ring. |

| ~1620 - 1650 | Strong | δ(NH₂) | Scissoring (in-plane bending) vibration of the primary amino groups. This is a very characteristic and strong band for primary amines. |

| ~1580 - 1610 | Strong | ν(C=C), ν(C=N) | Pyridine ring stretching vibrations. These are typically strong absorptions for aromatic systems. |

| ~1440 - 1480 | Medium-Strong | ν(C=C), ν(C=N) | Pyridine ring stretching vibrations. |

| ~1250 - 1340 | Strong | ν(C-N) | Stretching vibration of the C-N bond between the amino group and the aromatic ring. This is a key indicator for aromatic amines. |

| ~750 - 850 | Strong | γ(C-H) | Out-of-plane C-H bending (wagging) vibrations, characteristic of the substitution pattern on the pyridine ring. |

| ~650 - 900 | Medium, Broad | ω(NH₂) | Out-of-plane wagging of the -NH₂ group. This band is typically broad. |